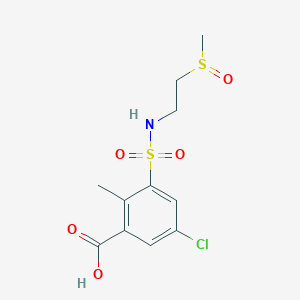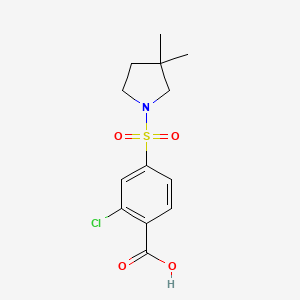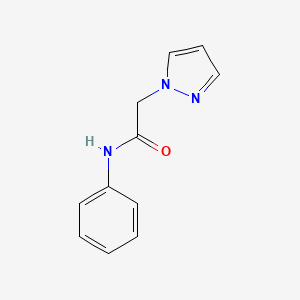![molecular formula C10H18N4O B6632085 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide typically involves the reaction of 3-ethyl-1-methylpyrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Ethyl-1-methylpyrazole: A precursor in the synthesis of 2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide.
4-Methylpyrazole: A structurally similar compound with different substituents.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with distinct functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[(3-ethyl-1-methylpyrazol-4-yl)amino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-7-9(6-14(3)13-7)12-8(5-2)10(11)15/h6,8,12H,4-5H2,1-3H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRPXMOLFIHVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(CC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1,3-Thiazol-2-yl)propan-2-ylsulfamoyl]benzoic acid](/img/structure/B6632017.png)


![4-[(3-Ethyl-6-methylpyridazine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6632037.png)
![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)
![3-[(2-Ethylpyrazol-3-yl)methylamino]pentanenitrile](/img/structure/B6632056.png)
![(2R)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6632059.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methylamino]-4-methylpentan-1-ol](/img/structure/B6632065.png)
![5-Cyclopropyl-3-[(2-ethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6632071.png)
![3-[2-[(2-Methylpyrazol-3-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B6632076.png)
![2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid](/img/structure/B6632077.png)
![2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid](/img/structure/B6632096.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
